N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation of the pyridazine ring using ethylsulfonyl chloride in the presence of a base such as pyridine.
Coupling with Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring substituted with 3,4-dimethoxy groups through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethylsulfonyl and dimethoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activity compared to other similar compounds.
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C21H26N2O4S3
- Molecular Weight : Approximately 475.58 g/mol
The structure includes a pyridazine ring, an ethylsulfonyl group, and methoxy-substituted benzene rings, which contribute to its unique properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Pyridazine Core : The reaction of 3-chloropyridazine with ethylsulfonyl chloride to introduce the ethylsulfonyl group.
- Coupling Reaction : Coupling with 4-amino-3,4-dimethoxybenzenesulfonamide under appropriate conditions to form the final product.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Inhibition of specific kinases involved in cell signaling pathways that promote cancer cell growth.
- Case Studies : In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Pyridazine Derivative A | MCF-7 | 5.2 |
Pyridazine Derivative B | HCT116 | 8.1 |
Antimicrobial Activity
Pyridazine derivatives have also been investigated for their antimicrobial properties:
- Study Findings : A study reported that similar sulfonamide compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, indicating potential therapeutic applications.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pharmacological Applications
The unique structure of this compound suggests several potential pharmacological applications:
- Cancer Therapeutics : Due to its anticancer properties, it may serve as a lead compound for developing novel anticancer agents.
- Antimicrobial Agents : Its effectiveness against various pathogens positions it as a candidate for new antibiotics.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-31(26,27)16-9-11-18(28-2)19(13-16)29-3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTPJZWLYJBHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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